B1579202 Cbz-3,5-Dichloro-D-Phenylalanine

Cbz-3,5-Dichloro-D-Phenylalanine

Cat. No.: B1579202
M. Wt: 368.28
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-3,5-Dichloro-D-Phenylalanine (Abbr: Cbz-D-Phe(3,5-Cl₂)-OH, CAS: Not explicitly provided; CAT No: CP12509) is a protected amino acid derivative widely used in peptide synthesis and biochemical research. The compound features a carbobenzyloxy (Cbz) protecting group attached to the α-amino group of D-phenylalanine, with chlorine substituents at the 3 and 5 positions of the phenyl ring. Its molecular weight is 368.28 g/mol, and it serves as a critical intermediate in constructing peptide chains with enhanced stability and tailored bioactivity . Applications include studies on immune responses, cell-penetrating peptides, and electrochemical biosensing, as highlighted in recent pharmacological research .

Properties

Molecular Weight

368.28

Origin of Product

United States

Comparison with Similar Compounds

Fmoc-2,5-Dichloro-D-Phenylalanine (CP12207)

Key Differences :

  • Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group replaces Cbz. Fmoc is base-labile (removed via piperidine), whereas Cbz requires hydrogenolysis or strong acids for cleavage .
  • Substituent Positions: Chlorine atoms are at the 2 and 5 positions of the phenyl ring, compared to 3 and 5 in Cbz-3,5-Dichloro-D-Phenylalanine.
  • Molecular Weight : 456.32 g/mol , significantly higher due to the Fmoc group’s bulkier structure.
  • Applications : Used in studies on furin inhibition and intestinal epithelial cell differentiation, reflecting its role in modulating enzymatic and cellular processes .

Cbz-3,5-Difluoro-D-Phenylalanine (CAS 1270290-58-8)

Key Differences :

  • Halogen Substitution : Fluorine replaces chlorine at the 3 and 5 positions. Fluorine’s higher electronegativity but smaller atomic radius may enhance metabolic stability and reduce steric hindrance compared to chlorine .
  • Molecular Weight : 335.30 g/mol , lighter than the dichloro analog, improving solubility and permeability.
  • Physicochemical Properties :
    • LogP (XLogP3) : 2.3, indicating moderate lipophilicity.
    • Hydrogen Bond Acceptors (HBA) : 6 vs. ~5–6 in the dichloro analog.
    • Polar Surface Area (PSA) : 75.6 Ų, similar to the dichloro variant, suggesting comparable membrane permeability .
  • Drug-Likeness : Complies with Lipinski’s rules (molecular weight <500, HBD ≤5, HBA ≤10), making it a viable candidate for oral bioavailability .

Data Table: Comparative Analysis

Property This compound Fmoc-2,5-Dichloro-D-Phenylalanine Cbz-3,5-Difluoro-D-Phenylalanine
Molecular Weight (g/mol) 368.28 456.32 335.30
Protecting Group Cbz Fmoc Cbz
Substituents 3,5-Cl₂ 2,5-Cl₂ 3,5-F₂
LogP Not reported Not reported 2.3
HBA ~6 ~6 6
HBD 2 (COOH, NH) 2 (COOH, NH) 2 (COOH, NH)
Applications Immune response studies, biosensing Furin inhibition, cell differentiation Drug discovery, peptide synthesis
References

Research Findings and Implications

  • Steric and Electronic Effects : The 3,5-dichloro configuration in Cbz-D-Phe(3,5-Cl₂)-OH enhances hydrophobic interactions in peptide-receptor binding, while fluorine in the difluoro analog improves metabolic stability due to stronger C-F bonds .
  • Protecting Group Impact : Fmoc’s bulkiness may hinder peptide chain flexibility but offers orthogonal protection strategies in solid-phase synthesis .
  • Drug Development : Both dichloro and difluoro analogs comply with Lipinski’s rules, but the difluoro variant’s lower molecular weight and higher solubility may favor oral drug candidates .

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